molecular formula C7H7Br2NO B189578 3,5-Dibromo-4-ethoxypyridine CAS No. 89677-66-7

3,5-Dibromo-4-ethoxypyridine

Cat. No. B189578
CAS RN: 89677-66-7
M. Wt: 280.94 g/mol
InChI Key: YLCLQBVICZDSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-ethoxypyridine is a chemical compound that belongs to the pyridine family. It is a heterocyclic organic compound that contains two bromine atoms and an ethoxy group attached to the pyridine ring. This compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3,5-Dibromo-4-ethoxypyridine is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the cell. For example, it has been shown to inhibit the growth of certain fungi by disrupting the cell wall synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Dibromo-4-ethoxypyridine have been studied extensively. It has been found to possess potent antifungal activity against several species of fungi. It has also been shown to possess antibacterial activity against certain strains of bacteria. Additionally, this compound has been found to possess antitumor activity against several types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-Dibromo-4-ethoxypyridine in lab experiments is its potent biological activity. This compound has been found to be effective against a wide range of biological targets, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Careful handling and storage are required to ensure the safety of researchers.

Future Directions

There are several future directions for research on 3,5-Dibromo-4-ethoxypyridine. One potential area of research is the development of new drugs based on this compound. Researchers could also investigate the mechanism of action of this compound to gain a better understanding of its biological effects. Additionally, researchers could explore the use of this compound in other fields, such as agriculture and environmental science.
In conclusion, 3,5-Dibromo-4-ethoxypyridine is a valuable compound in scientific research, particularly in the field of medicinal chemistry. Its potent biological activity makes it a valuable tool for researchers, and there are several future directions for research on this compound. By continuing to explore the potential applications of 3,5-Dibromo-4-ethoxypyridine, researchers can contribute to the development of new drugs and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of 3,5-Dibromo-4-ethoxypyridine involves the reaction of 4-ethoxypyridine with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The reaction mechanism involves the electrophilic substitution of the bromine atoms onto the pyridine ring.

Scientific Research Applications

3,5-Dibromo-4-ethoxypyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. This compound has also been investigated for its potential use as a building block for the synthesis of novel drugs.

properties

CAS RN

89677-66-7

Product Name

3,5-Dibromo-4-ethoxypyridine

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

3,5-dibromo-4-ethoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3

InChI Key

YLCLQBVICZDSLL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=NC=C1Br)Br

Canonical SMILES

CCOC1=C(C=NC=C1Br)Br

Origin of Product

United States

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